5'-Methylspiro[cyclopropane-1,3'-indoline]
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Overview
Description
5’-Methylspiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylspiro[cyclopropane-1,3’-indoline] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of palladium-catalyzed reactions, where a suitable indole derivative undergoes spirocyclization to form the desired compound . The reaction conditions often involve the use of palladium(II) acetate, a bidentate ligand such as 1,1’-bis(di-tert-butylphosphino)ferrocene, and a base like potassium carbonate in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods
While detailed industrial production methods for 5’-Methylspiro[cyclopropane-1,3’-indoline] are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5’-Methylspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5’-Methylspiro[cyclopropane-1,3’-indoline] has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For instance, it may interact with enzymes or proteins involved in cell signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A similar compound with a spirocyclic structure fused to an indole moiety.
Spirooxindole: Another related compound with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
5’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5’ position. This structural feature distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMUVJHHXFHLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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